molecular formula C5H10Cl2N2S B1447952 (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1443931-92-7

(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B1447952
CAS No.: 1443931-92-7
M. Wt: 201.12 g/mol
InChI Key: MGBRARVJRDYNOI-RZFWHQLPSA-N
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Description

(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(1,3-thiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRARVJRDYNOI-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443931-92-7
Record name (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides an overview of its biological activities, including its mechanisms of action, efficacy in various disease models, and relevant case studies.

  • IUPAC Name : (R)-1-(thiazol-5-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C₅H₈N₂S·2HCl
  • Molecular Weight : 201.12 g/mol
  • Purity : ≥95%
  • Storage Conditions : Store at 4°C

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit multiple kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects : It reduces pro-inflammatory cytokines such as TNF and IL-6, indicating potential use in inflammatory diseases .
  • Neuroprotective Properties : The compound has demonstrated the ability to prevent neuronal apoptosis in models of neuroinflammation by inhibiting pathways associated with oxidative stress and inflammation .

Biological Activity Data

The following table summarizes the biological activities and their corresponding effects based on recent studies:

Biological Activity Effect Observed Reference
Kinase InhibitionInhibition of CDK1, CDK2, GSK-3
Anti-inflammatoryDecreased levels of TNF, IL-6
NeuroprotectionReduced neuronal apoptosis in LPS-induced models
AntibacterialExhibited low nanomolar IC50 against E. coli DNA gyrase
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Neuroinflammation Model

In a study involving murine microglial BV-2 cells, treatment with this compound significantly reduced the production of inflammatory mediators such as TNF and IL-6. This suggests its potential utility in treating neurodegenerative diseases characterized by chronic inflammation .

Case Study 2: Cancer Cell Lines

Research on various cancer cell lines revealed that the compound induced apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action highlights its potential as a therapeutic agent in oncology .

Scientific Research Applications

Pharmaceutical Development

The thiazole moiety in (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride contributes to its biological activities, making it a valuable lead compound in drug development. Thiazole derivatives are often associated with antimicrobial, antifungal, and anticancer properties. Research has shown that compounds containing thiazole rings can exhibit significant biological activities, which can be harnessed for therapeutic applications.

Key Properties

  • Biological Activity : Exhibits potential antimicrobial and anticancer properties.
  • Synthesis : Various synthetic routes are available to produce high-purity derivatives suitable for biological testing.

Case Studies

Several studies have investigated the efficacy of thiazole derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibit significant antibacterial properties against a range of pathogens, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicated that certain thiazole compounds showed promising results in inhibiting cancer cell growth in vitro, suggesting potential as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
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(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.